Introduction: Unveiling a Versatile Synthetic Intermediate
Introduction: Unveiling a Versatile Synthetic Intermediate
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(3-Bromophenyl)acrylaldehyde
3-(3-Bromophenyl)acrylaldehyde, also known as 3-bromocinnamaldehyde, is a bifunctional organic compound that has garnered significant attention from the scientific community.[1] Its structure is characterized by an α,β-unsaturated aldehyde (enal) system conjugated to a phenyl ring bearing a bromine atom at the meta-position. This specific arrangement of functional groups imparts a unique reactivity profile, establishing the molecule as a highly versatile building block in organic synthesis and a valuable scaffold in medicinal chemistry.[1][2] The retention of the enal moiety is often a critical structural feature for biological activity, enabling the molecule to act as a covalent inhibitor by targeting nucleophilic residues in proteins.[1] This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of 3-(3-Bromophenyl)acrylaldehyde, providing researchers and drug development professionals with a technical overview grounded in established scientific principles.
Part 1: Core Physicochemical and Structural Properties
The utility of any chemical compound is fundamentally dictated by its intrinsic properties. 3-(3-Bromophenyl)acrylaldehyde's character is defined by the interplay between its aromatic and aliphatic components, predominantly in the (E)-stereoisomeric form, which is more thermodynamically stable.[1][3] The electron-withdrawing nature of the bromine atom and the aldehyde group influences the electron density of the aromatic ring and the conjugated system, which is pivotal to its reactivity.
| Property | Value | Source(s) |
| CAS Number | 15185-59-8 | [1][4] |
| Molecular Formula | C₉H₇BrO | [1][4] |
| Molecular Weight | 211.06 g/mol | [1][4] |
| IUPAC Name | (E)-3-(3-bromophenyl)prop-2-enal | [1] |
| Appearance | Pale yellow solid | [1] |
| Boiling Point | 309.7 °C (at 760 mmHg) | [1] |
| Density | 1.466 g/cm³ | [1] |
| LogP (Partition Coeff.) | 2.66 | [1] |
| InChI Key | QICJGJJHIQBWJR-DUXPYHPUSA-N | [1] |
Part 2: Synthesis Methodologies: A Comparative Analysis
The synthesis of 3-(3-Bromophenyl)acrylaldehyde can be achieved through several established organic reactions. The choice of method is often a strategic decision based on factors such as desired yield, scalability, cost of reagents, and tolerance of other functional groups. The most common routes start from 3-bromobenzaldehyde.[1][5]
Method Comparison:
| Method | Typical Yield | Cost | Scalability | Complexity | Causality & Insights |
| Aldol Condensation | ~57%[1] | Low | Moderate | Low | This is a cost-effective and operationally simple method, relying on readily available base catalysts. The moderate yield is often due to potential side reactions, but its simplicity makes it ideal for small-to-moderate scale synthesis.[1] |
| Heck Coupling | Up to 88%[1] | High | High | Moderate | This palladium-catalyzed reaction offers excellent yields and control. The higher cost of the catalyst and ligands is a key consideration, but it is a powerful method for large-scale synthesis where high efficiency is paramount.[1] |
| Wittig Reaction | ~83%[1] | Moderate | Moderate | High | The Wittig reaction provides excellent stereochemical control, predominantly yielding the E-isomer. However, it requires the preparation of an air-sensitive ylide and generates triphenylphosphine oxide as a byproduct, which can complicate purification.[1] |
| Yield reported for an analogous substrate. |
Protocol: Aldol-Croton Condensation
This protocol provides a self-validating system for the synthesis of 3-(3-Bromophenyl)acrylaldehyde. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed via spectroscopic analysis.
Objective: To synthesize 3-(3-Bromophenyl)acrylaldehyde from 3-bromobenzaldehyde and acetaldehyde.
Materials:
-
3-Bromobenzaldehyde (1.0 mmol, 185 mg)[5]
-
Acetaldehyde (40% aqueous solution, 1.2 mmol, 170 μL)
-
Sodium hydroxide (1 M solution)
-
Tetrahydrofuran (THF), anhydrous
-
Petroleum ether & Ethyl acetate (for chromatography)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 mmol) and dissolve in THF (3 mL).
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C. Causality: The reaction is exothermic; initial cooling controls the reaction rate and minimizes side products.
-
Base Addition: Slowly add sodium hydroxide (1 M, 1 mL) to the stirred solution.
-
Reagent Addition: Add acetaldehyde solution (1.2 mmol) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 6 hours. Monitor the reaction's progress by TLC (e.g., using a 6:1 petroleum ether:ethyl acetate mobile phase). Self-Validation: The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: Once the reaction is complete, quench it by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure.
-
Chromatography: Purify the crude residue by column chromatography on silica gel, eluting with a petroleum ether:ethyl acetate gradient (e.g., starting from 10:1).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-(3-Bromophenyl)acrylaldehyde as a pale yellow solid (Expected yield: ~57%).[1]
Part 3: Spectroscopic Characterization Profile
Unambiguous structural confirmation is the cornerstone of chemical research. The following data provides the expected spectroscopic fingerprint for 3-(3-Bromophenyl)acrylaldehyde, allowing for its precise identification.
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aldehyde proton (-CHO) | δ 9.7-9.8 ppm (doublet) | Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. Coupled to the adjacent vinylic proton. |
| Vinylic protons (-CH=CH-) | δ 6.7-7.6 ppm (multiplets) | Protons are in different electronic environments. The proton β to the carbonyl is typically further downfield. A large coupling constant (J ≈ 16 Hz) would confirm the (E)-alkene geometry. | |
| Aromatic protons (Ar-H) | δ 7.3-8.0 ppm (multiplets) | Complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 192-194 ppm | Characteristic downfield shift for an aldehyde carbonyl carbon. |
| Alkene carbons (-C=C-) | δ 128-155 ppm | The carbon β to the carbonyl is deshielded compared to the α-carbon. | |
| Aromatic carbons (Ar-C) | δ 122-138 ppm | Six distinct signals are expected, with the carbon attached to bromine (C-Br) appearing around δ 123 ppm. | |
| FT-IR | C=O stretch (aldehyde) | 1680-1700 cm⁻¹ (strong) | Conjugation with the C=C double bond lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹). |
| C=C stretch (alkene) | 1620-1640 cm⁻¹ (medium) | Characteristic of a conjugated double bond. | |
| C-Br stretch | 500-600 cm⁻¹ (medium-strong) | Falls in the fingerprint region and is a key indicator of the bromine substituent.[6] | |
| Mass Spec. | Molecular Ion (M⁺) | m/z 210 and 212 | A characteristic M/M+2 isotopic pattern with a ~1:1 ratio, which is the definitive signature of a single bromine atom. |
Part 4: Chemical Reactivity and Synthetic Utility
The dual reactivity of the aldehyde and the bromophenyl group makes this compound a powerful synthetic tool.
-
Reactions at the Aldehyde: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate or reduced to the primary alcohol with sodium borohydride.[1] These transformations allow for the introduction of new functionalities while preserving the core structure.
-
Reactions at the α,β-Unsaturated System: The conjugated system is an excellent Michael acceptor.[1] This allows for 1,4-conjugate addition of nucleophiles like thiols (e.g., cysteine residues in proteins), amines, and carbanions. This reactivity is the mechanistic basis for its use as a covalent inhibitor in drug design.[1][2]
-
Reactions at the Bromophenyl Ring: The C-Br bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the construction of highly complex molecular architectures, extending the scaffold in multiple vectors for structure-activity relationship (SAR) studies.
Part 5: Applications in Research and Drug Development
The unique chemical properties of 3-(3-Bromophenyl)acrylaldehyde have positioned it as a valuable compound in several research areas.
-
Oncology Drug Discovery: As a cinnamaldehyde analogue, it belongs to a class of compounds investigated for anti-cancer properties.[1] Related structures have demonstrated potent activity against melanoma cell lines by inducing apoptosis and arresting the cell cycle.[1] Chalcone derivatives have also shown cytotoxicity against MCF-7 breast cancer cells.[1] The core mechanism often involves the enal moiety acting as a "warhead" that covalently modifies key proteins in cancer signaling pathways.[1]
-
Enzyme Inhibition Studies: The compound can serve as a substrate analogue for enzyme studies. For example, it has been used to investigate the active site of hydroxypyruvate reductase, acting as an inhibitor by mimicking the natural substrate.[1]
-
Synthetic Chemistry & Materials Science: It is a key intermediate for synthesizing more complex molecules, including heterocyclic compounds with potential bioactivity.[2] Its conjugated π-system also makes it a building block for developing novel organic materials, such as fluorescent probes and conjugated polymers.[1][2]
Part 6: Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][9]
-
Handling Procedures: Avoid breathing dust or vapors. Wash hands and any exposed skin thoroughly after handling.[7]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability and to prevent potential oxidation or polymerization, it is recommended to store the compound under an inert atmosphere in a freezer (-20°C).[4][10]
Conclusion
3-(3-Bromophenyl)acrylaldehyde is more than a simple organic molecule; it is a versatile platform for chemical innovation. Its well-defined reactivity at three distinct sites—the aldehyde, the conjugated alkene, and the aryl bromide—provides chemists with a rich toolkit for molecular design. From the synthesis of complex natural products to the development of targeted covalent inhibitors for cancer therapy, the applications of this compound are extensive and continue to expand. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for harnessing its full potential in research and development.
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